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Compound of Interest

Compound Name: GSK3368715 hydrochloride

Cat. No.: B8209998 Get Quote

It is important to note that GSK3368715 and EPZ019997 are designations for the same

chemical entity. This guide provides a comprehensive overview of this potent, orally active, and

reversible inhibitor of Type I protein arginine methyltransferases (PRMTs), a class of enzymes

implicated in various cancers.[1][2]

Mechanism of Action
GSK3368715 is a first-in-class, S-adenosyl-L-methionine (SAM) uncompetitive inhibitor of Type

I PRMTs.[1][3] This class of enzymes, which includes PRMT1, PRMT3, PRMT4, PRMT6, and

PRMT8, is responsible for asymmetric dimethylation of arginine residues on both histone and

non-histone proteins.[1][4] By inhibiting these enzymes, GSK3368715 blocks the formation of

asymmetric dimethylarginine (ADMA) and leads to an accumulation of monomethylarginine

(MMA) and symmetric dimethylarginine (SDMA).[3][4] The dysregulation of Type I PRMTs and

the subsequent alteration of arginine methylation patterns are linked to tumor cell proliferation,

migration, and invasion.[5]

Preclinical and Clinical Data
Biochemical Inhibitory Activity
GSK3368715 has demonstrated potent inhibition of several Type I PRMTs in biochemical

assays.
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Target IC50 (nM)

PRMT1 3.1

PRMT3 48

PRMT4 1148

PRMT6 5.7

PRMT8 1.7

Data sourced from Fedoriw A, et al. (2019).[3]

In Vitro Anti-proliferative Activity
The compound has shown broad anti-proliferative effects across a wide range of cancer cell

lines.

Cell Line Cancer Type gIC50 (nM) Response

Toledo
Diffuse Large B-cell

Lymphoma (DLBCL)
59 Cytotoxic

OCI-Ly1
Diffuse Large B-cell

Lymphoma (DLBCL)
- Cytostatic

Data sourced from

Fedoriw A, et al.

(2019).[3]

In Vivo Antitumor Activity
In preclinical xenograft models, orally administered GSK3368715 demonstrated significant

dose-dependent tumor growth inhibition and, in some cases, tumor regression.
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Xenograft Model Cancer Type Dose (mg/kg)
Tumor Growth
Inhibition

Toledo
Diffuse Large B-cell

Lymphoma (DLBCL)
>75 Tumor Regression

BxPC3 Pancreatic 150 78%

BxPC3 Pancreatic 300 97%

Patient-Derived
Pancreatic

Adenocarcinoma
300 >90% (in a subset)

-
Clear Cell Renal

Carcinoma
150 98%

-
Triple-Negative Breast

Cancer
150 85%

Data sourced from

Fedoriw A, et al.

(2019).[3]

Clinical Trial and Outcomes
A Phase 1 clinical trial (NCT03666988) was initiated to evaluate the safety, pharmacokinetics,

and preliminary efficacy of GSK3368715 in adult patients with advanced solid tumors.[6][7] The

study explored escalating oral doses of 50, 100, and 200 mg once daily.[6] However, the trial

was terminated prematurely.[1][6][8] The decision was based on a higher-than-expected

incidence of thromboembolic events and limited evidence of clinical efficacy at the doses

tested.[1][6] Dose-limiting toxicities were observed at the 200 mg dose, and while the best

response achieved was stable disease in 29% of patients, there was a lack of significant

clinical activity.[6]

Signaling Pathways
Inhibition of Type I PRMTs by GSK3368715 impacts several downstream signaling pathways

critical to cancer cell biology. PRMT1, a primary target, is known to influence EGFR and Wnt

signaling pathways, as well as RNA metabolism and the DNA damage response.[1]

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 7 Tech Support

https://www.cancer-research-network.com/2019/07/29/gsk3368715-is-an-orally-active-type-i-prmt-inhibitor/
https://pubmed.ncbi.nlm.nih.gov/37237172/
https://www.cancer.gov/research/participate/clinical-trials-search/v?id=NCI-2018-03036
https://pubmed.ncbi.nlm.nih.gov/37237172/
https://www.benchchem.com/pdf/GSK3368715_A_Technical_Guide_to_its_Target_Proteins_and_Pathways.pdf
https://pubmed.ncbi.nlm.nih.gov/37237172/
https://pmc.ncbi.nlm.nih.gov/articles/PMC11852820/
https://www.benchchem.com/pdf/GSK3368715_A_Technical_Guide_to_its_Target_Proteins_and_Pathways.pdf
https://pubmed.ncbi.nlm.nih.gov/37237172/
https://pubmed.ncbi.nlm.nih.gov/37237172/
https://www.benchchem.com/pdf/GSK3368715_A_Technical_Guide_to_its_Target_Proteins_and_Pathways.pdf
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b8209998?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Nucleus

Cytoplasm

Histones

Gene_Expression

Alters

Transcription Factors
(e.g., p53, NF-κB)

Regulates

RNA Binding Proteins

RNA_Splicing_Metabolism

Affects

DNA Repair Proteins

DNA_Damage_Response

Modulates

PRMT1

Methylates Methylates Methylates Methylates

Growth Factor Signaling
(e.g., EGFR)

Methylates

Wnt Signaling Proteins

Methylates

GSK3368715

Inhibits

Cell_Proliferation_Survival

Promotes Promotes

Click to download full resolution via product page

Caption: PRMT1 Signaling and Inhibition by GSK3368715.

Experimental Protocols
In Vitro Cell Proliferation Assay (In-Cell Western)
This protocol outlines a method to assess the anti-proliferative effects of GSK3368715 on

cancer cell lines.

Cell Seeding: Seed cancer cells (e.g., RKO) in a 384-well clear-bottom plate at an

appropriate density.

Compound Treatment: Treat the cells with a serial dilution of GSK3368715 (e.g., a 20-point

two-fold dilution series starting from approximately 29 µM) or a vehicle control (e.g., 0.15%

DMSO).
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Incubation: Incubate the plates for 3 days at 37°C in a 5% CO2 environment.[4]

Fixation: Fix the cells with ice-cold methanol for 30 minutes at room temperature.

Washing: Wash the wells with phosphate-buffered saline (PBS).

Blocking: Block the wells with a suitable blocking buffer (e.g., Odyssey blocking buffer) for 1

hour at room temperature.

Primary Antibody Incubation: Incubate with a primary antibody targeting a housekeeping

protein to normalize for cell number.

Secondary Antibody Incubation: Incubate with a fluorescently labeled secondary antibody.

Data Acquisition: Scan the plate using an appropriate imager to quantify the fluorescence

intensity, which correlates with cell number.

Analysis: Calculate the half-maximal growth inhibition concentration (gIC50) by plotting the

normalized fluorescence intensity against the compound concentration.

In Vivo Tumor Xenograft Study
This protocol describes a general workflow for evaluating the in vivo efficacy of GSK3368715 in

a mouse xenograft model.

Cell Culture and Implantation: Culture a human cancer cell line of interest. Subcutaneously

inject a defined number of cells into the flank of immunocompromised mice.[1]

Tumor Growth and Randomization: Monitor tumor growth. Once tumors reach a specified

size, randomize the mice into treatment and vehicle control groups.[1]

Drug Administration: Administer GSK3368715 orally to the treatment groups at various dose

levels and schedules. The control group receives the vehicle.[1]

Tumor Measurement: Measure tumor volumes at regular intervals using calipers.[1]

Endpoint and Analysis: At the end of the study (defined by a specific time point or tumor size

limit), euthanize the mice and excise the tumors. Weigh the tumors and perform
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pharmacodynamic marker analysis if required. Calculate the percentage of tumor growth

inhibition for each treatment group compared to the control group.[1]
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Caption: Workflow for an In Vivo Xenograft Study.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b8209998#comparative-analysis-of-gsk3368715-and-
epz019997]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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